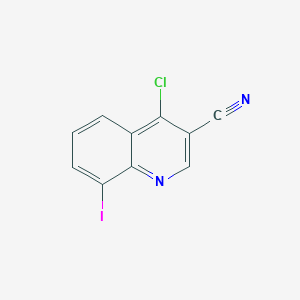
4-Chloro-8-iodoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-iodoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClIN2 and a molecular weight of 314.51 g/mol . This compound is known for its unique structure, which includes both chlorine and iodine atoms attached to a quinoline ring, along with a carbonitrile group. It is used in various scientific research applications due to its reactivity and selectivity.
Vorbereitungsmethoden
The synthesis of 4-Chloro-8-iodoquinoline-3-carbonitrile involves several steps, typically starting with the quinoline ringIndustrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Analyse Chemischer Reaktionen
4-Chloro-8-iodoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-8-iodoquinoline-3-carbonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of biological pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-8-iodoquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The carbonitrile group also plays a crucial role in its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-8-iodoquinoline-3-carbonitrile can be compared with other halogenated quinoline derivatives, such as:
- 4-Chloroquinoline-3-carbonitrile
- 8-Iodoquinoline-3-carbonitrile
- 4-Bromo-8-iodoquinoline-3-carbonitrile
These compounds share similar structural features but differ in their halogenation patterns, which can influence their reactivity and applications. The unique combination of chlorine and iodine in this compound makes it particularly valuable for specific research purposes.
Eigenschaften
Molekularformel |
C10H4ClIN2 |
|---|---|
Molekulargewicht |
314.51 g/mol |
IUPAC-Name |
4-chloro-8-iodoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClIN2/c11-9-6(4-13)5-14-10-7(9)2-1-3-8(10)12/h1-3,5H |
InChI-Schlüssel |
UVTHLKDKEBEOJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C(=C1)I)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




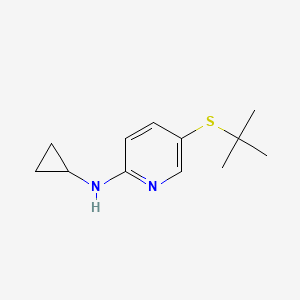

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
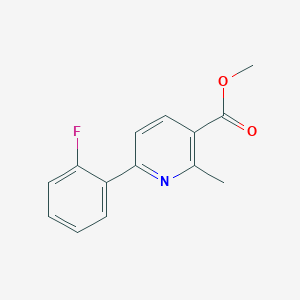

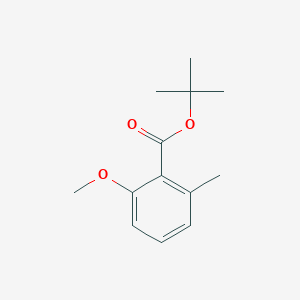
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)

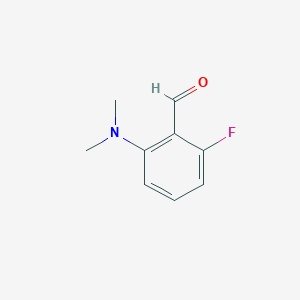
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
